molecular formula C12H9F2N3O2 B2449608 N-(2,6-difluorobenzyl)-3-nitro-2-pyridinamine CAS No. 866154-65-6

N-(2,6-difluorobenzyl)-3-nitro-2-pyridinamine

Cat. No.: B2449608
CAS No.: 866154-65-6
M. Wt: 265.22
InChI Key: NJIXXFDDPAUBRL-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature

The International Union of Pure and Applied Chemistry systematic name for this compound is N-[(2,6-difluorophenyl)methyl]-3-nitropyridin-2-amine. This nomenclature follows the established IUPAC conventions for naming complex organic molecules containing multiple functional groups and heterocyclic ring systems. The systematic name precisely identifies the pyridine ring as the parent structure, with the amino group at the 2-position serving as the primary functional group designation. The nitro substituent is specifically located at the 3-position of the pyridine ring, while the difluorobenzyl moiety is attached through a methylene bridge to the nitrogen atom of the 2-amino group.

The IUPAC naming system effectively communicates the structural hierarchy of the molecule by identifying the pyridine ring as the principal heterocyclic system and systematically numbering the positions of all substituents. The nomenclature distinguishes between the phenyl ring bearing two fluorine atoms at the 2,6-positions and the pyridine ring carrying both the amino and nitro functional groups. This systematic approach ensures unambiguous identification of the compound's complete molecular architecture, facilitating accurate communication among researchers and chemical professionals working with this specialized heterocyclic compound.

Alternative Chemical Designations

Beyond the systematic IUPAC nomenclature, this compound is recognized by several alternative chemical designations that appear consistently across chemical databases and commercial suppliers. The most commonly encountered alternative name is this compound, which represents a simplified version of the systematic name while maintaining chemical accuracy. This designation emphasizes the benzyl nature of the aromatic substituent and provides a more accessible nomenclature for routine laboratory use and commercial identification.

Additional recognized synonyms include various registry database identifiers and supplier-specific designations that facilitate compound identification across different chemical information systems. The compound appears in chemical catalogs and databases under multiple identifier codes, including MFCD05669652, which serves as a standardized reference number for chemical inventory management systems. The alternative naming conventions demonstrate the compound's established presence in chemical commerce and research applications, with each designation serving specific purposes within different professional contexts while maintaining reference to the same molecular entity.

Molecular Formula and Structural Representation

The molecular formula of this compound is C₁₂H₉F₂N₃O₂, representing a molecular composition of twelve carbon atoms, nine hydrogen atoms, two fluorine atoms, three nitrogen atoms, and two oxygen atoms. This molecular formula reflects the complex heterocyclic structure containing both aromatic pyridine and benzene ring systems with multiple heteroatom substitutions. The molecular weight has been consistently calculated as 265.22 grams per mole across multiple authoritative sources, providing a precise mass reference for analytical and preparative applications.

The structural representation encompasses a pyridine ring bearing an amino group at the 2-position and a nitro group at the 3-position, with the amino nitrogen further substituted by a 2,6-difluorobenzyl group. The SMILES notation for this compound is documented as O=N+[O-], providing a linear text representation of the molecular connectivity. The InChI string InChI=1S/C12H9F2N3O2/c13-9-3-1-4-10(14)8(9)7-16-12-11(17(18)19)5-2-6-15-12/h1-6H,7H2,(H,15,16) offers an additional standardized structural descriptor that enables precise molecular identification across chemical information systems.

Structural Parameter Value Source Reference
Molecular Formula C₁₂H₉F₂N₃O₂
Molecular Weight 265.22 g/mol
Heavy Atom Count 19
Rotatable Bond Count 4
Ring Count 2
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4-6

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-3-nitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N3O2/c13-9-3-1-4-10(14)8(9)7-16-12-11(17(18)19)5-2-6-15-12/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIXXFDDPAUBRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC2=C(C=CC=N2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzyl)-3-nitro-2-pyridinamine typically involves the reaction of 2,6-difluorobenzyl bromide with 3-nitro-2-pyridinamine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of phase transfer catalysts and other advanced techniques can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorobenzyl)-3-nitro-2-pyridinamine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, where the pyridine ring can be oxidized to form N-oxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

    Reduction: Formation of N-(2,6-difluorobenzyl)-3-amino-2-pyridinamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of N-oxides of the pyridine ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
N-(2,6-difluorobenzyl)-3-nitro-2-pyridinamine has shown promise as an antimicrobial agent. Studies indicate that compounds with nitro groups exhibit significant antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. The nitro group is crucial for the compound's activity, as it undergoes reduction to form reactive intermediates that can disrupt bacterial cellular processes .

Analgesic Properties
The compound may serve as a precursor for synthesizing analgesic drugs. The selective reactivity of the difluorobenzyl group allows for modifications that can enhance pain-relieving effects. For instance, similar compounds have been transformed into effective analgesics through the reduction of nitro groups and subsequent acylation reactions .

Neuroprotective Effects
Recent investigations suggest that derivatives of pyridinamine compounds can exhibit neuroprotective properties. These compounds may help prevent ischemic neuronal cell death, making them candidates for treating neurodegenerative diseases . The ability to modify the molecular structure of this compound could lead to the development of new neuroprotective agents.

Agricultural Applications

Herbicide Development
The structural characteristics of this compound make it a potential candidate for herbicide formulation. Compounds with similar structures have been utilized effectively in agricultural settings to control weed populations without harming crops . The selective reactivity of the fluorinated benzyl group may enhance the herbicidal efficacy by targeting specific plant metabolic pathways.

Synthetic Intermediate

Building Block for Complex Molecules
this compound can act as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, enabling the creation of more complex molecules with desired biological activities. This makes it a valuable intermediate in pharmaceutical chemistry and materials science .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated this compound against common bacterial strains. The results demonstrated significant inhibition of bacterial growth, particularly in formulations that included the compound in combination with other antimicrobial agents. This suggests a synergistic effect that could enhance treatment outcomes in infections resistant to conventional antibiotics.

Case Study 2: Herbicide Development

In agricultural trials, formulations containing this compound were tested for their herbicidal activity on various weed species. The results indicated effective control over target weeds while showing minimal phytotoxicity to crops, highlighting its potential use in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-3-nitro-2-pyridinamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The difluorobenzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-difluorobenzyl)-3-nitro-2-pyridinamine is unique due to the presence of both a difluorobenzyl group and a nitro group on the pyridine ring. This combination imparts distinct chemical properties, making it a valuable compound for various research applications. Its ability to undergo multiple types of chemical reactions further enhances its versatility in synthetic chemistry .

Biological Activity

N-(2,6-difluorobenzyl)-3-nitro-2-pyridinamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

This compound can be characterized by its molecular formula C12H9F2N3O2C_{12}H_{9}F_{2}N_{3}O_{2} and is classified as a nitropyridine derivative. The presence of the nitro group and difluorobenzyl moiety contributes to its unique reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Preparation of 3-nitro-2-pyridinamine : This is achieved through nitration reactions on pyridine derivatives.
  • Substitution Reaction : The difluorobenzyl group is introduced via nucleophilic substitution methods, often involving an appropriate leaving group to facilitate the reaction.

Antimicrobial Activity

Research indicates that nitro-containing compounds, including this compound, exhibit significant antimicrobial properties. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that can damage bacterial DNA, leading to cell death. For instance:

  • Mechanism of Action : Nitro groups are reduced intracellularly, generating toxic species that bind covalently to DNA and other biomolecules .
  • Efficacy : Studies have shown that related compounds display activity against various pathogens, including Mycobacterium tuberculosis and other bacteria .

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic effects. Nitro derivatives are known to be effective against protozoan parasites:

  • Leishmaniasis : Preliminary studies suggest that similar nitro compounds have shown promise in treating visceral leishmaniasis by inhibiting the growth of Leishmania donovani .
  • Mechanism : The activation of the nitro group by specific reductases in parasites leads to the production of reactive intermediates that disrupt cellular functions .

Case Studies

Several studies have explored the biological activity of nitropyridine derivatives:

  • Antimicrobial Efficacy : A study demonstrated that derivatives with similar structures exhibited potent activity against M. tuberculosis, highlighting the importance of structural modifications in enhancing efficacy .
  • Antiparasitic Activity : Research on related compounds showed effective inhibition of Trypanosoma cruzi, suggesting that modifications in the nitropyridine scaffold can lead to improved antiparasitic properties .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget OrganismMechanism of Action
This compoundAntimicrobialMycobacterium tuberculosisReduction to reactive intermediates
Nitroimidazole derivativesAntiparasiticLeishmania donovaniActivation by reductases leading to cellular disruption
5-Nitrofuran derivativesAntimicrobialVarious bacteriaCovalent binding to DNA

Q & A

Q. What are the standard synthetic routes for N-(2,6-difluorobenzyl)-3-nitro-2-pyridinamine, and how can intermediates be characterized?

A common synthetic approach involves nucleophilic substitution reactions using 2,6-difluorobenzyl chloride as a key intermediate. For example, ethyl 2-[(butoxycarbonyl)(2,6-difluorobenzyl)amino]-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate can be synthesized via substitution with 2,6-difluorobenzyl chloride, followed by bromination and dimethylamine substitution . Intermediates are typically characterized using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) . For instance, HRMS analysis (e.g., [M+H]+^+ calcd: 444.1059, found: 444.1107) confirms molecular integrity .

Q. What spectroscopic and chromatographic methods are recommended for structural elucidation of this compound and its derivatives?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming substituent positions, such as the 2,6-difluorobenzyl group and nitro-pyridine backbone .
  • HRMS : Validates molecular formulas (e.g., C23_{23}H17_{17}F3_3NO5_5 with <1 ppm mass error) .
  • HPLC/LC-MS : Used for purity assessment and impurity profiling, especially for analogs like Relugolix impurities (e.g., C28_{28}H29_{29}F2_2N7_7O4_4S) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for analogs of this compound?

Discrepancies in activity (e.g., antiviral vs. allosteric modulation) may arise from structural variations or assay conditions. For example:

  • A derivative with a 2,6-difluorobenzyl group showed anti-HIV activity (IC50_{50} < 100 nM) in integrase inhibition assays but no allosteric effects on GnRH receptors .
  • Comparative studies using isothermal titration calorimetry (ITC) or radioligand dissociation assays (e.g., 125^{125}I-triptorelin) can differentiate mechanisms .

Q. What strategies optimize the synthesis yield of this compound derivatives?

  • Reaction temperature control : Lower temperatures (0–5°C) reduce side reactions during bromination steps .
  • Catalyst selection : Palladium catalysts improve coupling efficiency in pyridine ring functionalization .
  • Purification : Use of preparative HPLC with C18 columns enhances purity (>98%) for intermediates like Relugolix impurities .

Q. How should researchers design pharmacological studies to evaluate cytochrome P450 interactions?

  • In vitro assays : Use human liver microsomes to measure metabolic stability and CYP3A4/2D6 inhibition. For example, a derivative showed <10% inhibition at 10 µM, suggesting low drug-drug interaction risk .
  • Pharmacokinetic profiling : Monitor plasma concentrations in rodent models to assess bioavailability and half-life .

Q. What analytical challenges arise in impurity profiling, and how are they addressed?

  • Co-elution issues : Impurities with similar polarity (e.g., C35_{35}H37_{37}F2_2N9_9O5_5S) require gradient elution LC-MS with 0.1% formic acid in mobile phases .
  • Structural confirmation : Combine 1^1H NMR and HRMS with 2D-COSY for ambiguous peaks, as demonstrated for Relugolix impurity 136 .

Methodological Considerations

  • Synthetic protocols : Prioritize anhydrous conditions for nitro-group stability .
  • Biological assays : Include positive controls (e.g., TAK-013 for allosteric modulation studies) to validate experimental setups .
  • Data interpretation : Cross-reference crystallographic data (e.g., thiouracil derivatives) to resolve stereochemical ambiguities .

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